Bleomycin A5 Hydrochloride Salt Bleomycin A5 Hydrochloride Salt Bleomycin A5 is in the same drug family as bleomycin complex. The bleomycins were originally isolated for their broad spectrum antibacterial activity, but were eventually found to be outstanding anticancer drugs. Bleomycin A5 is used in particular to treat haemangioma.
Brand Name: Vulcanchem
CAS No.: 55658-47-4
VCID: VC0032122
InChI: InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H
SMILES:
Molecular Formula: C57H89N19O21S2 • XHCl
Molecular Weight: 1477 g/mol

Bleomycin A5 Hydrochloride Salt

CAS No.: 55658-47-4

Reference Standards

VCID: VC0032122

Molecular Formula: C57H89N19O21S2 • XHCl

Molecular Weight: 1477 g/mol

Bleomycin A5 Hydrochloride Salt - 55658-47-4

CAS No. 55658-47-4
Product Name Bleomycin A5 Hydrochloride Salt
Molecular Formula C57H89N19O21S2 • XHCl
Molecular Weight 1477 g/mol
IUPAC Name [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride
Standard InChI InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H
Standard InChIKey NRVKJXFKQWUKCB-GIIHLZIVSA-N
Canonical SMILES CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl
Description Bleomycin A5 is in the same drug family as bleomycin complex. The bleomycins were originally isolated for their broad spectrum antibacterial activity, but were eventually found to be outstanding anticancer drugs. Bleomycin A5 is used in particular to treat haemangioma.
Related CAS 11116-32-8 (Parent)
Synonyms N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt
Reference Huang, Y.-D., Li, P., Tong, X., He, Y., Zhuo, Y., Xia, S.-W., & Luo, X.-H. (2015). Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells. Indian Journal of Pharmacology, 47(1), 55. doi:10.4103/0253-7613.150337Luo, Q., & Zhao, F. (2011). The effects of Bleomycin A5 on infantile maxillofacial haemangioma. Head & Face Medicine, 7(1), . doi:10.1186/1746-160x-7-11Mulsant, P., Gatignol, A., Dalens, M., & Tiraby, G. (1988). Phleomycin resistance as a dominant selectable marker in CHO cells. Somatic Cell and Molecular Genetics, 14(3), 243–252. doi:10.1007/bf01534585
PubChem Compound 84058
Last Modified Nov 11 2021
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